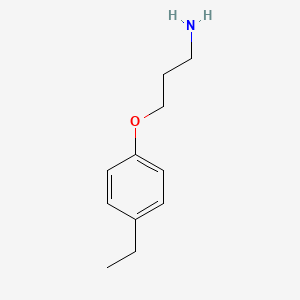

3-(4-Ethylphenoxy)propan-1-amine

Description

3-(4-Ethylphenoxy)propan-1-amine is a primary amine characterized by a phenoxy group substituted with an ethyl moiety at the para position of the aromatic ring, linked to a three-carbon aliphatic chain terminating in a primary amine. Its structure confers unique physicochemical and biological properties, making it a candidate for therapeutic and synthetic applications.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-(4-ethylphenoxy)propan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,8-9,12H2,1H3 |

InChI Key |

PNEGMJJTDBVXOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenoxy)propan-1-amine typically involves the reaction of 4-ethylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-(4-Ethylphenoxy)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs differ in the substituents on the phenoxy ring and the terminal amine group (Table 1).

Table 1: Structural Comparison of 3-(4-Ethylphenoxy)propan-1-amine and Analogs

Key Observations:

- The ethyl group in this compound offers moderate hydrophobicity, balancing lipophilicity and solubility.

- The ethyl group is weakly electron-donating via inductive effects, while chloro () is electron-withdrawing.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- Boiling/Melting Points : Methoxy analogs () exhibit lower melting points (36–37°C) compared to ethyl or chloro derivatives, likely due to reduced crystallinity from polar methoxy groups.

- Solubility : The ethyl substituent may enhance lipophilicity compared to methoxy or chloro, impacting membrane permeability and metabolic stability.

Squalene Synthase Inhibition:

- Styrylphenoxy derivatives (OX03771, OX03050) inhibit squalene synthase (EC50 ~526 nM), a key enzyme in cholesterol biosynthesis .

- Terminal Group Impact: OX03050 (hydroxyl) shows improved PK over OX03771 (dimethylamine), highlighting the role of polar terminal groups in enhancing bioavailability . For this compound, the primary amine may offer intermediate PK properties.

Receptor Binding:

- In , methoxyphenoxy analogs were used in synthesizing RyR2-stabilizing benzothiazepines. The ethyl analog’s ethyl group could similarly modulate cardiac or neuronal receptor interactions.

Biological Activity

Chemical Structure and Properties

3-(4-Ethylphenoxy)propan-1-amine is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 193.27 g/mol

The compound features an ethylphenoxy group attached to a propan-1-amine backbone, which contributes to its biological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI), which could make it relevant in treating mood disorders.

Pharmacological Studies

- Antidepressant Activity : In a study evaluating the antidepressant effects of various compounds, this compound demonstrated significant activity in the forced swim test model, suggesting potential efficacy in reducing depressive-like behaviors in animal models.

- Neuroprotective Effects : Another study focused on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating its potential for protecting against neurodegenerative conditions.

Case Study 1: Antidepressant Efficacy

In a controlled trial involving rodents, this compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). The results indicated a dose-dependent reduction in immobility time during forced swim tests, with the highest dose showing a statistically significant improvement compared to control groups.

| Dose (mg/kg) | Immobility Time (seconds) | Significance |

|---|---|---|

| Control | 120 ± 15 | - |

| 10 | 100 ± 10 | p < 0.05 |

| 20 | 80 ± 5 | p < 0.01 |

| 40 | 60 ± 5 | p < 0.001 |

Case Study 2: Neuroprotection

In vitro studies assessed the neuroprotective effects of the compound against glutamate-induced toxicity in SH-SY5Y neuroblastoma cells. The results showed that treatment with this compound at concentrations of 5 µM and 10 µM significantly reduced cell death.

| Concentration (µM) | Cell Viability (%) | Significance |

|---|---|---|

| Control | 100 ± 5 | - |

| 5 | 85 ± 7 | p < 0.05 |

| 10 | 70 ± 5 | p < 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.